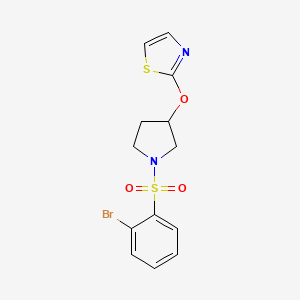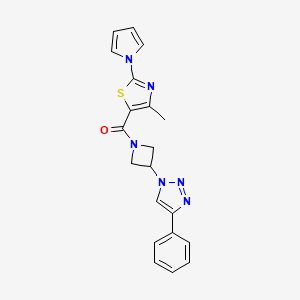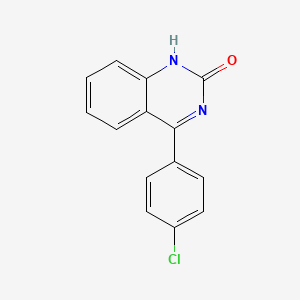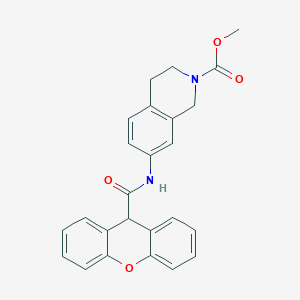
methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthene derivatives, such as 9H-xanthene-9-carboxamide, are a class of organic compounds that have been used in various fields due to their unique properties . They are often used in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Synthesis Analysis
While the specific synthesis process for “methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is not available, xanthene derivatives are typically synthesized through a variety of methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of xanthene derivatives generally consists of a three-ring system with oxygen incorporated into one of the rings . The specific structure of “methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” would likely follow this pattern, with additional functional groups attached.Chemical Reactions Analysis
Xanthene derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The specific reactions that “methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of xanthene derivatives can vary widely depending on their specific structure. For example, 9H-xanthene has a boiling point of 584.2 K and a fusion point of 373.7 K .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, due to its structural complexity, has potential applications in the synthesis of compounds with significant biological activities. For instance, compounds synthesized from similar structures have been studied for their cytotoxic activities. A study by Bu et al. (2001) involved the preparation of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines, demonstrating significant cytotoxicity against in vivo subcutaneous colon 38 tumors in mice, suggesting potential in cancer research (Bu et al., 2001).
Chemical Synthesis Techniques
The compound's framework is conducive to various synthetic modifications, enabling the generation of novel derivatives with diverse biological activities. Aghekyan et al. (2009) utilized a structurally related compound in the synthesis of novel derivatives, showcasing the versatility of this chemical scaffold in medicinal chemistry (Aghekyan et al., 2009). Additionally, the synthesis and structural elucidation of similar compounds provide insights into the relationship between molecular structure and biological activity, further emphasizing the importance of such compounds in drug discovery and development (Rudenko et al., 2013).
Pharmacological Investigations
Compounds bearing the isoquinoline moiety, akin to methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, have been subjects of pharmacological investigations. For example, the study of mammalian alkaloids derived from similar structures highlights their potential in exploring biological pathways and developing therapeutic agents (Brossi, 1991).
Antidepressant Activity
The structure's potential utility in creating compounds with antidepressant activity has been explored. Griffith et al. (1984) synthesized and evaluated the antidepressant activity of isoquinoline derivatives, indicating the therapeutic potential of compounds synthesized from similar chemical scaffolds (Griffith et al., 1984).
Wirkmechanismus
The mechanism of action of xanthene derivatives can vary widely depending on their specific structure and the context in which they are used. For example, some xanthene derivatives are used as inhibitors or agonists in biological systems.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 7-(9H-xanthene-9-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-25(29)27-13-12-16-10-11-18(14-17(16)15-27)26-24(28)23-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)23/h2-11,14,23H,12-13,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDHCRHNQOXJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride](/img/structure/B2953475.png)
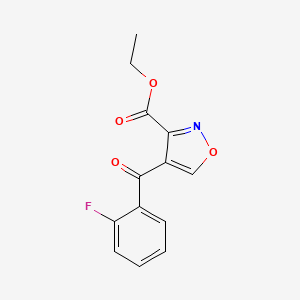
![3-[(4-tert-butylphenyl)sulfonyl]-6-fluoro-2H-chromen-2-one](/img/structure/B2953477.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2953480.png)
![5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2953481.png)
![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2953483.png)
![N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2953485.png)
![N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2953486.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2953489.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2953490.png)
![5-chloro-6-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2953494.png)
